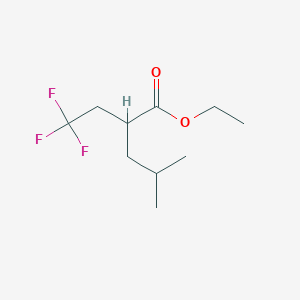

"ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate"

概要

説明

“Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate” is a complex organic compound. It likely contains an ester functional group, given the “pentanoate” in its name, which is typical of esters . The “ethyl” and “methyl” parts refer to ethyl and methyl groups attached to the molecule . The “2,2,2-trifluoroethyl” part suggests the presence of a trifluoroethyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with various functional groups. The exact structure would depend on the positions of the ethyl, methyl, and trifluoroethyl groups within the pentanoate backbone .Chemical Reactions Analysis

As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the trifluoroethyl group could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like boiling point, melting point, solubility, and stability .科学的研究の応用

Synthesis and Structural Analysis

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate is a molecule whose derivatives and isomers have been the subject of various scientific studies focusing on synthesis, structural characterization, and potential applications. One study conducted on related compounds involved the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, highlighting their potential as anticancer drugs. These complexes were structurally characterized by various spectroscopic techniques and demonstrated significant cytotoxicity against various human tumor cell lines, surpassing some conventional drugs like doxorubicin and cisplatin in efficacy (Basu Baul et al., 2009).

Conformational Studies

Another study detailed the conformation of pentanoates in both solid and gas phases. Researchers employed molecular beam Fourier transform microwave spectroscopy, theoretical calculations, and X-ray diffraction to study the structures of isomeric pentanoates. They found that despite the apparent simplicity of these molecules, identifying their lowest energy conformers remains a challenging task, requiring sophisticated methods and theoretical approaches (Merkens et al., 2014).

Quantum Chemistry and Molecular Modeling

Further research explored the conformational landscape and intrinsic properties of volatile organic compounds like ethyl 2-methyl pentanoate. High-resolution molecular spectroscopy and quantum chemical methods provided insight into the soft degrees of freedom in these compounds. The study noted the importance of choosing appropriate quantum chemical methods and basis sets to accurately predict the conformer's structure and rotational spectra (Dahmani et al., 2020).

DFT/B3LYP and Molecular Docking Analyses

Additionally, DFT/B3LYP and molecular docking analyses were conducted on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, providing valuable theoretical insights. The compound showed promising inhibitory properties for cancer treatment due to its ability to adhere to the active sites of proteins, as demonstrated by molecular docking studies (Sert et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3O2/c1-4-15-9(14)8(5-7(2)3)6-10(11,12)13/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVKVEHADCKLJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate | |

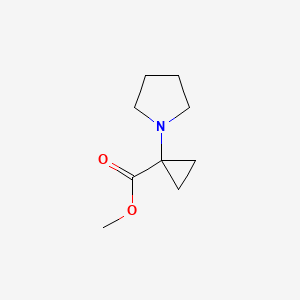

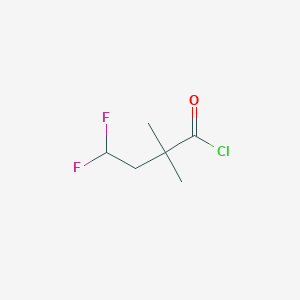

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)

![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)

![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)

![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)

![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)

![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)